Welcome to the BenchChem Online Store!
molecular formula C12H15ClN2O3 B8274537 4-(2-Chloro-5-nitro-phenoxymethyl)-piperidine

4-(2-Chloro-5-nitro-phenoxymethyl)-piperidine

Cat. No. B8274537
M. Wt: 270.71 g/mol
InChI Key: XFIVFXGGMFGQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531553B2

Procedure details

4-(2-Chloro-5-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (14.58 g, 39.3 mmol) was dissolved in TFA (100 mL). After stirring for 2 h at RT, the mixture was concentrated in vacuo and taken up into EtOAc and washed with NaOH, then NaHCO3 (sat). The organic layer was dried with Na2SO4, filtered and evaporated to yield the title compound as a yellow solid. MS(MH+)=NA; Calc'd 269.07 for C12H15ClN2O3.
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][O:15][C:16]2[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:17]=2[Cl:25])[CH2:10][CH2:9]1)=O)(C)(C)C>C(O)(C(F)(F)F)=O>[Cl:25][C:17]1[CH:18]=[CH:19][C:20]([N+:22]([O-:24])=[O:23])=[CH:21][C:16]=1[O:15][CH2:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
14.58 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)COC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(OCC2CCNCC2)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.